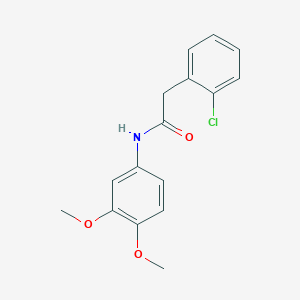

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide

カタログ番号 B5215607

分子量: 305.75 g/mol

InChIキー: ZUOQXPGYVYFCCO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with a molecular formula of C15H16ClNO2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound can involve various chemical reactions. For instance, it can be synthesized through the condensation reaction between 1,2-phenylenediamine and 2-chloro-3’,4’-dimethoxybenzil in boiling acetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P 2 1 / a with cell parameters a = 10.9500 (7)Å, b = 10.9670 (7)Å, c = 11.0740 (7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学的研究の応用

- Notably, compounds b22 and b29 exhibited higher activity levels than etoposide, a well-known anticancer drug. Compound b29 also demonstrated a favorable selectivity index (SI) compared to non-tumoral human cell lines .

- The compound crystallizes in a monoclinic space group, revealing its structural arrangement. Intermolecular hydrogen bonding interactions contribute to its stability .

- Molecular docking studies identified a gallocatechin analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate , as a potential inhibitor of multiple SARS-CoV-2 targets. Further molecular dynamics simulations confirmed its stability .

- Chalcones play a crucial role in flavonoid biosynthesis. As intermediates, they contribute to the medicinal value of various herbs. Their ease of preparation and potential for oral administration make them attractive candidates for drug discovery .

- Chalcones, including our compound, have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in treating inflammatory conditions .

Anticancer Activity

Crystal Structure Studies

Potential SARS-CoV-2 Inhibition

Flavonoid Biosynthesis Intermediates

Anti-Inflammatory Properties

Antioxidant and Antimicrobial Activities

将来の方向性

特性

IUPAC Name |

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-20-14-8-7-12(10-15(14)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOQXPGYVYFCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)

![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)

![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)